3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a piperidinylsulfonyl group attached to a pyridinone ring, further connected to a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone intermediate, which is then functionalized with a piperidinylsulfonyl group. The final step involves the introduction of the benzonitrile moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases or conditions, leading to its investigation as a therapeutic agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-oxo-5-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
- 3-((2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
- 3-((2-oxo-5-(azepan-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
Uniqueness
What sets 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile apart from similar compounds is its specific piperidinylsulfonyl group, which may confer unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a distinct and valuable molecule for research and application.
Properties
IUPAC Name |
3-[(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-5-4-6-16(11-15)13-20-14-17(7-8-18(20)22)25(23,24)21-9-2-1-3-10-21/h4-8,11,14H,1-3,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIUCXXEODTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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